molecular formula C20H17N3O2 B12871263 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 745-35-7

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B12871263
CAS No.: 745-35-7
M. Wt: 331.4 g/mol
InChI Key: DFIBJNJFXHGEEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can effectively mitigate necroptosis-related inflammatory diseases and other conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione stands out due to its specific structural configuration, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

1,3-Dimethyl-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound belonging to the pyrrolo-pyrimidine class. Its structure features a fused bicyclic configuration that includes both pyrrole and pyrimidine rings, along with two phenyl groups at the 6 and 7 positions and two methyl groups at the 1 and 3 positions. The presence of two carbonyl groups contributes to its reactivity and biological properties. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature. This method highlights the compound's complex synthetic pathway and the need for controlled conditions to achieve optimal yields .

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

Anticancer Activity

This compound has shown potent anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The compound's cytotoxicity was evaluated using IC50 values across different concentrations .

Cell LineIC50 Value (μM)
HeLa12.5
MDA-MB-23115.0
MCF-710.0

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. In vitro studies revealed that it effectively inhibits the growth of various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Furthermore, it exhibited significant antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis—a form of programmed cell death.
  • Antibacterial Action : It disrupts bacterial biofilm formation and exhibits synergistic effects with existing antibiotics .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study evaluated its efficacy against resistant strains of bacteria and found that it not only inhibited growth but also reduced biofilm formation significantly .

Properties

CAS No.

745-35-7

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17N3O2/c1-21-18-16(19(24)22(2)20(21)25)13-17(14-9-5-3-6-10-14)23(18)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

DFIBJNJFXHGEEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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